molecular formula C19H22FN3O3S B2920104 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705483-43-7

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2920104
CAS No.: 1705483-43-7
M. Wt: 391.46
InChI Key: KVMKJPWSBJDPRS-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its structure integrates a fluorophenyl-pyrazole moiety, a chemotype recognized for its significant biological activity and presence in compounds investigated for anticancer, anti-inflammatory, and analgesic properties . The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often utilized to enhance metabolic stability and binding affinity in drug discovery efforts . The molecule also features a sterically defined (1R,5S)-8-azabicyclo[3.2.1]octane (tropane) scaffold, a bridged bicyclic system that confers structural rigidity and can influence pharmacokinetic properties. The methylsulfonyl group attached to this scaffold is a strong electron-withdrawing group capable of engaging in specific dipole-dipole interactions within enzyme active sites. This compound is supplied as a high-purity material for research applications exclusively. It is intended for use in in vitro assays to study kinase inhibition, given the established role of pyrazole and related fused bicyclic heterocycles as potent protein kinase inhibitors . Researchers can utilize it as a key intermediate in the synthesis of more complex molecules or as a chemical probe for investigating novel biological targets, including G protein-coupled receptors (GPCRs) and other enzymes . This product is strictly for laboratory research purposes. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-27(25,26)18-8-16-6-7-17(9-18)23(16)19(24)12-22-11-14(10-21-22)13-2-4-15(20)5-3-13/h2-5,10-11,16-18H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMKJPWSBJDPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C27H24FN3O2S
  • Molecular Weight : 473.56 g/mol
  • CAS Number : 536702-12-2

The compound features a pyrazole ring and a bicyclic structure, which are known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Studies have shown that derivatives containing pyrazole and bicyclic structures often exhibit significant inhibitory effects on various enzymes, including those involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs possess antimicrobial properties. For instance, a study evaluated a series of piperidine derivatives against Mycobacterium tuberculosis, revealing promising inhibitory effects (IC50 values) for certain analogs, which may be relevant for our compound due to structural similarities .

Anti-inflammatory Effects

Compounds featuring the pyrazole moiety have been reported to exhibit anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and the bicyclic system significantly affect biological activity. For example:

  • Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups like fluorine enhances potency against specific targets.
  • Bicyclic Modifications : Alterations in the methylsulfonyl group can influence solubility and bioavailability, impacting overall efficacy.

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
Antimicrobial2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-...0.5
Anti-inflammatorySimilar Pyrazole Derivative0.3
Enzyme InhibitionPiperidine Analog0.7

Case Studies

Several case studies have highlighted the efficacy of compounds similar to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-... :

  • Antimycobacterial Activity : A series of piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis, showing that structural variations led to significant differences in antibacterial potency .
  • Inflammatory Models : In vivo studies using models of inflammation demonstrated that pyrazole derivatives could reduce edema and inflammatory markers effectively compared to control groups.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Bicyclic Core Aromatic Moieties Functional Groups Molecular Formula Key References
Target Compound 3-(Methylsulfonyl) 4-(4-Fluorophenyl)-1H-pyrazol-1-yl Ketone, Sulfone C₂₀H₂₁FN₂O₃S
1-((1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone 3-(Triazol-2-yl) 4-(Isopropylthio)phenyl Ketone, Thioether C₂₀H₂₆N₄OS
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one None (parent bicyclic system) 2-Fluoro-4-nitrophenyl Ketone, Nitro C₁₃H₁₂FN₂O₃
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 3-(4-Iodophenyl), 2-carboxylate None Ester, Iodine C₁₆H₁₈INO₂

Substituent Effects on Bioactivity

  • Methylsulfonyl vs. Triazolyl : The methylsulfonyl group in the target compound enhances solubility and hydrogen-bond acceptor capacity compared to the triazolyl group in , which may favor interactions with polar enzyme active sites.
  • Fluorophenyl vs. Nitrophenyl : The 4-fluorophenyl group in the target compound avoids the steric and electronic challenges posed by the nitro group in , which is often associated with toxicity.
  • Ketone vs. Ester : The ketone functional group in the target compound offers greater metabolic stability compared to the ester in , which is prone to hydrolysis.

Pyrazole-Containing Analogues

Table 2: Pyrazole Derivatives Comparison

Compound Name Pyrazole Substituents Core Structure Functional Groups Molecular Formula Key References
Target Compound 4-(4-Fluorophenyl) 8-Azabicyclo[3.2.1]octane Sulfone, Ketone C₂₀H₂₁FN₂O₃S
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Bromo, 4-fluoro Dihydropyrazole Ketone C₁₇H₁₄BrFN₂O
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 2,4-Difluoro, sulfonylphenyl Triazole Ketone, Sulfone C₂₉H₂₀F₂N₃O₂S

Key Differences

  • Fluorine Positioning : The target compound’s single fluorine on the phenyl ring (4-position) minimizes steric hindrance compared to the 2,4-difluorophenyl group in , which may affect binding pocket accommodation.
  • Sulfone Placement : The sulfone group on the bicyclic core in the target compound contrasts with the sulfonylphenyl group on the triazole in , altering electron distribution and solubility.

Research Findings and Implications

  • Structural Validation : The bicyclic core’s stereochemistry (1R,5S) in the target compound is likely validated using crystallographic tools like SHELXL, as described in .
  • Metabolic Stability : The absence of hydrolyzable esters (unlike ) and nitro groups (unlike ) suggests improved metabolic stability for the target compound.

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